5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions. Common methods involve the use of amidines and carboxylic acids, followed by cyclization with hydrazines . Industrial production methods may employ green chemistry principles, such as ultrasound or mechanochemistry, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitro group can be replaced by other functional groups under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand enzyme interactions and receptor binding, providing insights into its pharmacological potential.
Industrial Applications: It is investigated for its use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring facilitates binding to these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its antimicrobial, antifungal, and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which enhances its potential for diverse applications .
Properties
Molecular Formula |
C25H21N7O4S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C25H21N7O4S/c33-32(34)19-12-10-18(11-13-19)29-14-16-30(17-15-29)23-21-8-4-5-9-22(21)31-24(26-23)25(27-28-31)37(35,36)20-6-2-1-3-7-20/h1-13H,14-17H2 |
InChI Key |
LLGWSLRRYLFQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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